molecular formula C13H18N2O2S B3163526 2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione CAS No. 884242-13-1

2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione

Cat. No. B3163526
CAS RN: 884242-13-1
M. Wt: 266.36 g/mol
InChI Key: SXXXWJDXUIJRKW-UHFFFAOYSA-N
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Description

2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione (MBA-MDT) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is soluble in ethanol and water. MBA-MDT is a versatile molecule that can be used in a variety of ways, including as a reagent in organic synthesis, a ligand in coordination chemistry, and an inhibitor of protein-protein interactions.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Benzimidazoles

    The synthesis of 2-methyl-4-nitrobenzimidazoles, including derivatives like 5-methyl-1,3-dihydrobenzimidazole-2-thione, is achieved through cyclocondensation methods. This synthesis is significant for the preparation of benzimidazole compounds with potential applications in various chemical domains (Tian & Grivas, 1992).

  • Cascade Coupling/Cyclization Processes

    N-substituted 1,3-dihydrobenzimidazol-2-ones, closely related to 5-methyl-1,3-dihydrobenzimidazole-2-thione, can be assembled through a process involving coupling and cyclization. This process accommodates various functional groups, indicating its versatility in synthetic chemistry (Zou, Yuan, & Ma, 2007).

Biochemical and Agricultural Applications

  • Role in Ehrlich Degradation Pathway

    2-Methylbutanoic acid is a product of the Ehrlich pathway, a biochemical process involving enzymatic degradation of amino acids. It is significant in understanding metabolic processes in fermented foods (Matheis, Granvogl, & Schieberle, 2016).

  • Agricultural Fungicide Delivery

    In agriculture, 2-methylbutanoic acid derivatives like methyl-2-benzimidazole carbamate are used in nanoparticle systems for the sustained release of fungicides. This application is crucial for effective plant disease management (Campos et al., 2015).

Sensory and Food Science Applications

  • Odorant Formation in Fermented Foods

    2-Methylbutanoic acid, formed through the Ehrlich pathway, contributes to the aroma profile of fermented foods, making it relevant in food flavor and sensory science (Matheis, Granvogl, & Schieberle, 2016).

  • Aroma Compounds in Alcoholic Beverages

    Quantitative analysis of hydroxy acids, including derivatives of 2-methylbutanoic acid, is performed in wines and alcoholic beverages. These compounds significantly impact the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

properties

IUPAC Name

2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXXWJDXUIJRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2772421

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Reactant of Route 2
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Reactant of Route 3
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Reactant of Route 4
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Reactant of Route 5
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Reactant of Route 6
2-Methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione

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